2-(2,3,4-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
2-(2,3,4-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a quinolinone core structure substituted with a 2,3,4-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with an appropriate amine, followed by cyclization to form the quinolinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the use of Lewis acids such as aluminum chloride or Brønsted acids like hydrochloric acid can promote the formation of the quinolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone ring to its corresponding dihydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4-Trimethoxyphenyl)-1H-indole
- 2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carboxylic acid
- 2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde
Uniqueness
Compared to similar compounds, 2-(2,3,4-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific quinolinone core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(2,3,4-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported, including one-pot reactions and multi-step synthesis involving intermediates such as 2-(3,4,5-trimethoxyphenyl) derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
- HepG2 (liver cancer) : The compound exhibited an IC50 value of approximately 1.38 µM, indicating potent cytotoxicity comparable to standard chemotherapeutic agents .
- A-594 (lung cancer) and PC-3 (prostate cancer) : The compound showed promising antiproliferative activity with similar low IC50 values .
The mechanism of action appears to involve the induction of apoptosis through modulation of key apoptotic markers. Flow cytometry analysis indicated an increase in Annexin-V positive cells when treated with the compound, suggesting that it promotes early and late apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated against common pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Klebsiella pneumoniae | 16 |
Pseudomonas aeruginosa | 8 |
These results indicate that this compound possesses significant antimicrobial properties that could be harnessed for therapeutic applications .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This disruption can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
- Apoptotic Pathway Activation : The compound influences apoptotic signaling pathways by modulating Bcl-2 family proteins and increasing p53 levels. This leads to mitochondrial membrane potential loss and activation of caspases .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- A study involving HepG2 cells reported that treatment with this compound resulted in a significant increase in apoptotic markers after 48 hours of exposure. The study noted a marked increase in early apoptosis by 16.63-fold compared to untreated controls .
- Another investigation assessed the compound's effect on microbial pathogens and found it effectively reduced bacterial growth rates across multiple strains tested.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C18H19NO4/c1-21-16-9-8-12(17(22-2)18(16)23-3)14-10-15(20)11-6-4-5-7-13(11)19-14/h4-9,14,19H,10H2,1-3H3 |
InChI Key |
NUVPHLQOIAYMFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)C3=CC=CC=C3N2)OC)OC |
Origin of Product |
United States |
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